N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide

Description

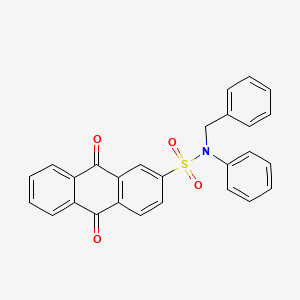

N-Benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide is an anthraquinone-based sulfonamide derivative characterized by a sulfonamide group at the 2-position of the anthraquinone core, with benzyl and phenyl substituents on the nitrogen atom.

Properties

IUPAC Name |

N-benzyl-9,10-dioxo-N-phenylanthracene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19NO4S/c29-26-22-13-7-8-14-23(22)27(30)25-17-21(15-16-24(25)26)33(31,32)28(20-11-5-2-6-12-20)18-19-9-3-1-4-10-19/h1-17H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPYUWMIUWADCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride with benzylamine and aniline. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic substitution reactions can occur at the anthracene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

Oxidation: Sulfonic acids and related derivatives.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 9,10-dihydrophenanthrene derivatives, including N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide, as inhibitors of the SARS-CoV-2 3CL protease. This enzyme is crucial for viral replication, making it a prime target for antiviral drug development. The compound exhibited promising inhibitory activity with IC50 values indicating effective dosage levels for therapeutic use .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that various derivatives of 9,10-dioxo anthracene compounds demonstrate significant antibacterial and antifungal activities. These studies typically compare the efficacy of the compounds against standard antibiotics, showcasing their potential in treating infections caused by resistant strains of bacteria and fungi .

Materials Science

Fluorescent Dyes

this compound can function as a fluorescent dye due to its anthraquinone structure. This property is exploited in various applications including biological imaging and sensing technologies. The compound's ability to act as a fluorophore allows for visualization in cellular studies and could enhance the sensitivity of detection methods in biochemical assays .

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its sulfonamide group can participate in various chemical reactions, enabling the synthesis of more complex molecules with potential pharmaceutical applications. Researchers utilize this compound to create novel derivatives that may possess enhanced biological activities or improved pharmacokinetic profiles .

Case Study: Antiviral Efficacy

A study focused on the structure-activity relationship (SAR) of 9,10-dihydrophenanthrene derivatives demonstrated that modifications at specific positions on the anthracene ring significantly influenced their inhibitory potency against SARS-CoV-2. The findings suggested that larger substituents at certain positions enhanced binding affinity to the target enzyme .

Case Study: Antimicrobial Activity

In another investigation, various synthesized anthracene derivatives were tested against a range of bacterial and fungal strains. The results indicated that certain modifications to the N-benzyl group increased antimicrobial efficacy significantly compared to standard treatments like tetracycline and nystatin .

Summary Table: Applications and Properties

Mechanism of Action

The mechanism of action of N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The anthracene moiety may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Comparisons

Table 1: Key Structural Features of Analogous Anthraquinone Derivatives

Key Observations :

Physicochemical Properties

Table 3: Physical and Spectral Data

Biological Activity

N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that combines anthracene and sulfonamide functionalities. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by:

- Molecular Formula : C23H19N2O4S

- CAS Number : 860527-62-4

- Functional Groups : Anthracene dione and sulfonamide moieties.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The anthracene moiety may engage in π-π interactions with aromatic residues in proteins, modulating their functions.

Biological Activities

-

Anticancer Properties

- Studies have indicated that derivatives of anthracene compounds exhibit significant anticancer activity. For instance, a library of compounds including sulfonamides was evaluated against pancreatic cancer cell lines, revealing sub-micromolar potency in some derivatives .

- The mechanism often involves the inhibition of specific protein interactions crucial for cancer cell survival, such as the S100A2-p53 interaction.

- Enzyme Inhibition

-

Fluorescent Probes

- Due to its structural properties, this compound may serve as a fluorescent probe in biochemical assays. This application is particularly relevant in studying enzyme kinetics and protein interactions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains both benzyl and phenyl groups | Potential anticancer and enzyme inhibition |

| N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Lacks phenyl group | Similar but possibly reduced binding affinity |

| N-phenyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Lacks benzyl group | Similar properties but less versatile |

Case Studies and Research Findings

- SARS-CoV-2 Inhibition

- Cytotoxicity Assays

- Metabolic Stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-sulfonamide, and what reaction conditions optimize yield?

- Methodology : The compound can be synthesized via nucleophilic substitution, where sulfonyl chloride intermediates react with benzylamine derivatives. A typical procedure involves reacting anthraquinone disulfonyl chloride with substituted anilines in dry dichloroethane under nitrogen, followed by purification via recrystallization . Key parameters include stoichiometric control of triethylamine (as a base) and reaction time (8–12 hours at RT). Solvent choice (e.g., dichloromethane) influences crystal quality for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves bond lengths (e.g., S–N = 1.63 Å), torsion angles, and hydrogen-bonding networks (N–H···O, C–H···O) that stabilize the layered crystal structure .

- NMR/IR spectroscopy : Confirms sulfonamide formation (N–H stretch at ~3300 cm⁻¹ in IR) and aromatic substitution patterns (1H NMR: δ 7.2–8.3 ppm for anthraquinone protons) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 518.54 for related disulfonamides) .

Q. How does the anthraquinone core influence the compound’s photophysical properties?

- Methodology : Anthraquinone acts as a fluorophore, enabling applications in fluorescent sensing. UV-vis spectroscopy (λmax ~450 nm) and fluorescence quenching assays quantify interactions with metal ions (e.g., Cu²⁺, Hg²⁺). The dihedral angle between anthraquinone and sulfonamide groups (~50–60°) affects conjugation and emission intensity .

Advanced Research Questions

Q. What computational approaches validate the electronic structure and reaction mechanisms of sulfonamide-anthraquinone derivatives?

- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian 03W) model charge distribution and nucleophilic attack pathways. For example, softness/hardness indices predict regioselectivity in benzoylisothiocyanate reactions . Transition state analysis (HyperChem) confirms that aminoanthraquinone derivatives undergo charge-controlled nucleophilic addition .

Q. How do intermolecular forces (e.g., hydrogen bonding, π-stacking) dictate crystal packing and solubility?

- Methodology : Crystal structure analysis (e.g., CCDC entries) reveals that N–H···O hydrogen bonds (2.8–3.0 Å) form 2D layers parallel to the bc-plane, while C–H···O interactions (3.2 Å) stabilize interlayer stacking . Solubility in polar aprotic solvents (e.g., DMF) correlates with sulfonamide hydrophilicity, whereas anthraquinone promotes aggregation in nonpolar media.

Q. How can contradictory synthetic yields from similar routes be systematically addressed?

- Methodology :

- DoE (Design of Experiments) : Vary solvents (dichloroethane vs. THF), temperature (RT vs. 50°C), and stoichiometry to identify optimal conditions.

- Byproduct analysis : LC-MS detects side products (e.g., hydrolyzed sulfonic acids) from moisture-sensitive steps .

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to pinpoint rate-limiting steps (e.g., sulfonyl chloride formation) .

Q. What strategies enhance the compound’s applicability in metal-ion sensing or catalysis?

- Methodology :

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂) to the benzyl ring to modulate binding affinity for specific ions .

- Coordination studies : Titration with metal salts (e.g., Zn²⁺) and Job’s plot analysis determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal complexes) .

- Theoretical modeling : TD-DFT predicts charge-transfer transitions upon metal binding, validated by fluorescence lifetime measurements .

Key Research Gaps

- Limited data on in vivo toxicity and biomedical applications (e.g., anticancer activity).

- Mechanistic studies on solvent effects in large-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.